molecular formula C23H21ClN4O2 B12034166 6-Amino-4-{4-[(4-chlorobenzyl)oxy]phenyl}-3-propyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile

6-Amino-4-{4-[(4-chlorobenzyl)oxy]phenyl}-3-propyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile

Cat. No.: B12034166
M. Wt: 420.9 g/mol
InChI Key: AVWLQBGDDRLMSI-UHFFFAOYSA-N
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Description

Preparation Methods

The synthesis of 6-Amino-4-{4-[(4-chlorobenzyl)oxy]phenyl}-3-propyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile involves multiple steps. The general synthetic route includes the following steps:

    Formation of the pyrano[2,3-c]pyrazole core: This is typically achieved through a multi-component reaction involving hydrazine, an aldehyde, and a β-ketoester under reflux conditions.

    Introduction of the chlorobenzyl group: This step involves the reaction of the pyrano[2,3-c]pyrazole intermediate with 4-chlorobenzyl chloride in the presence of a base such as potassium carbonate.

Chemical Reactions Analysis

6-Amino-4-{4-[(4-chlorobenzyl)oxy]phenyl}-3-propyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile undergoes various chemical reactions, including:

Scientific Research Applications

6-Amino-4-{4-[(4-chlorobenzyl)oxy]phenyl}-3-propyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-Amino-4-{4-[(4-chlorobenzyl)oxy]phenyl}-3-propyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects .

Comparison with Similar Compounds

6-Amino-4-{4-[(4-chlorobenzyl)oxy]phenyl}-3-propyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern and the presence of the pyrano[2,3-c]pyrazole core, which imparts unique chemical and biological properties.

Properties

Molecular Formula

C23H21ClN4O2

Molecular Weight

420.9 g/mol

IUPAC Name

6-amino-4-[4-[(4-chlorophenyl)methoxy]phenyl]-3-propyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile

InChI

InChI=1S/C23H21ClN4O2/c1-2-3-19-21-20(18(12-25)22(26)30-23(21)28-27-19)15-6-10-17(11-7-15)29-13-14-4-8-16(24)9-5-14/h4-11,20H,2-3,13,26H2,1H3,(H,27,28)

InChI Key

AVWLQBGDDRLMSI-UHFFFAOYSA-N

Canonical SMILES

CCCC1=C2C(C(=C(OC2=NN1)N)C#N)C3=CC=C(C=C3)OCC4=CC=C(C=C4)Cl

Origin of Product

United States

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